Navigating the Synthesis and Potential of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals
Navigating the Synthesis and Potential of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on (5-(4-Chlorophenyl)pyridin-3-yl)methanol (CAS Number 887974-02-9)
Introduction: Unveiling a Promising Scaffold
(5-(4-Chlorophenyl)pyridin-3-yl)methanol, a distinct structural isomer within the chlorophenyl-pyridinyl-methanol family, represents a molecule of significant interest in medicinal chemistry and drug discovery. While direct and extensive research on this specific compound (CAS 887974-02-9) is emerging, the broader class of its isomers has demonstrated considerable therapeutic potential, serving as crucial building blocks for a range of pharmaceuticals.[1] This guide provides a comprehensive technical overview, leveraging established data on analogous compounds to illuminate the synthesis, characterization, and potential biological significance of (5-(4-Chlorophenyl)pyridin-3-yl)methanol. By examining the well-documented chemistry and pharmacology of its structural relatives, we can construct a predictive framework to guide future research and development efforts for this promising molecule.
The core structure, featuring a pyridine ring linked to a chlorophenyl group via a methanol bridge, is a key pharmacophore. For instance, the (S)-enantiomer of its isomer, (4-chlorophenyl)(pyridin-2-yl)methanol, is a critical intermediate in the synthesis of the FDA-approved antihistamine Bepotastine.[1] This underscores the therapeutic relevance of this chemical scaffold. This guide will delve into the probable synthetic routes, analytical characterization, and a forward-looking perspective on the potential applications of (5-(4-Chlorophenyl)pyridin-3-yl)methanol, providing a solid foundation for its exploration in drug development programs.
Physicochemical Properties and Structural Analogs
A clear understanding of the physicochemical properties of (5-(4-Chlorophenyl)pyridin-3-yl)methanol is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogs and computational predictions.
| Property | Predicted/Inferred Value | Source/Basis |
| CAS Number | 887974-02-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₀ClNO | [2] |
| Molecular Weight | 219.67 g/mol | [2] |
| Appearance | Likely an off-white to grey solid | Analogy to isomers[3] |
| Melting Point | Predicted to be in a similar range to its isomers (e.g., 78-80 °C for the 2-pyridyl isomer) | Analogy to isomers[3] |
| Solubility | Predicted to have slight solubility in chloroform, DMSO, and methanol | Analogy to isomers[3] |
| pKa | Predicted to be around 12.46 (for the hydroxyl proton) | Analogy to isomers[3] |
Structural Isomers of Note:
The positioning of the substituents on the pyridine ring dramatically influences the molecule's three-dimensional shape, reactivity, and biological activity. Key isomers include:
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(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 27652-89-7): The most studied isomer, a precursor to antihistamines.[1][4]
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(4-Chlorophenyl)(pyridin-3-yl)methanol (CAS: 68885-32-5): Another positional isomer with potential for varied biological interactions.
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(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 176022-47-2): The specific enantiomer used in the synthesis of Bepotastine.[1][5]
Strategic Synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol
Proposed Synthetic Pathway 1: Suzuki-Miyaura Coupling and Reduction
This approach offers high modularity and is a cornerstone of modern organic synthesis for creating biaryl compounds.
Caption: Proposed Suzuki-Miyaura synthesis route.
Detailed Protocol (Hypothetical):
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Reaction Setup: To a solution of 5-bromo-3-pyridinemethanol (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like potassium carbonate (2.5 equivalents).[6]
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Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 to 95°C.[6]
-
Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (5-(4-Chlorophenyl)pyridin-3-yl)methanol.
Rationale for this approach: The Suzuki-Miyaura reaction is well-tolerated by a wide range of functional groups, making it an ideal choice for the direct coupling of the two aryl components.[6]
Proposed Synthetic Pathway 2: Reduction of a Carbonyl Precursor
This is a classic and reliable method, often employed when the corresponding ketone or aldehyde is readily accessible.
Caption: Synthesis via reduction of a carbonyl precursor.
Detailed Protocol (Analogous to Isomer Synthesis):
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Reaction Setup: Dissolve the precursor ketone, (5-(4-chlorophenyl)pyridin-3-yl)methanone (1 equivalent), in a suitable alcoholic solvent like methanol or ethanol.[7][8]
-
Reduction: Cool the solution in an ice-water bath to approximately 20°C. Add a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (e.g., 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 40°C.[8]
-
Monitoring and Work-up: Stir the reaction mixture for 30-60 minutes, monitoring for the disappearance of the starting material by TLC.[8] Once complete, remove the solvent under reduced pressure. Add water and an immiscible organic solvent like dichloromethane to the residue and stir.
-
Purification: Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[8] Further purification can be achieved through recrystallization or column chromatography if necessary.
Rationale for this approach: The reduction of ketones to secondary alcohols is a high-yielding and straightforward transformation, often resulting in a product that is easily purified.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (5-(4-Chlorophenyl)pyridin-3-yl)methanol. The following techniques are standard for this purpose:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons on both the pyridine and chlorophenyl rings, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, notably a broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C-Cl and aromatic C-H bonds.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound.
Potential Biological Activity and Therapeutic Applications: An Extrapolative View
While specific biological data for (5-(4-Chlorophenyl)pyridin-3-yl)methanol is lacking, the activities of its isomers provide a strong basis for predicting its potential therapeutic applications.
Antihistaminic Potential
The most prominent application of the chlorophenyl-pyridinyl-methanol scaffold is in the development of H1 receptor antagonists (antihistamines).[1] The 2-pyridyl isomer is a direct precursor to Carbinoxamine and Bepotastine.[1][3] It is plausible that (5-(4-Chlorophenyl)pyridin-3-yl)methanol could also serve as a valuable intermediate for novel antihistamines or may possess intrinsic antihistaminic activity itself.
Caption: Hypothesized mechanism of antihistaminic action.
Kinase Inhibition
Research on the (R)-enantiomer of the 2-pyridyl isomer has shown inhibitory activity against Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) at sub-micromolar concentrations.[1] This suggests that the chlorophenyl-pyridinyl-methanol scaffold could be a starting point for the development of novel kinase inhibitors, potentially for applications in infectious diseases like malaria or even in oncology, where kinase dysregulation is a common feature.
Aromatase Inhibition
There is some suggestion that this class of compounds may act as aromatase inhibitors, although quantitative data to support this for the known isomers is limited.[1] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent breast cancer. Further screening of (5-(4-Chlorophenyl)pyridin-3-yl)methanol against aromatase would be a worthwhile endeavor.
Future Directions and Conclusion
(5-(4-Chlorophenyl)pyridin-3-yl)methanol, CAS 887974-02-9, stands as a molecule with considerable, albeit largely unexplored, potential. This technical guide has outlined a clear path forward for its investigation by:
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Proposing robust and logical synthetic routes based on well-established chemical principles.
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Defining a clear analytical strategy for its characterization and quality control.
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Providing a data-driven, predictive framework for its potential biological activities based on the extensive research conducted on its structural isomers.
For researchers and drug development professionals, (5-(4-Chlorophenyl)pyridin-3-yl)methanol represents an opportunity to develop novel therapeutics. The immediate next steps should involve the synthesis and purification of this compound, followed by a comprehensive screening cascade to evaluate its activity as an antihistamine, kinase inhibitor, and aromatase inhibitor. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.
References
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Capot Chemical. (2017, April 6). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
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PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
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PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Retrieved from [Link]
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PubMed Central (PMC). (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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PubMed. (n.d.). Nicotinic acid receptor subtypes and their ligands. Retrieved from [Link]
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